2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate
CAS No.: 431999-59-6
Cat. No.: VC7670881
Molecular Formula: C15H13IO5S
Molecular Weight: 432.23
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 431999-59-6 |
---|---|
Molecular Formula | C15H13IO5S |
Molecular Weight | 432.23 |
IUPAC Name | (2-ethoxy-4-formyl-6-iodophenyl) benzenesulfonate |
Standard InChI | InChI=1S/C15H13IO5S/c1-2-20-14-9-11(10-17)8-13(16)15(14)21-22(18,19)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
Standard InChI Key | RNWZMXALTKEFMU-UHFFFAOYSA-N |
SMILES | CCOC1=C(C(=CC(=C1)C=O)I)OS(=O)(=O)C2=CC=CC=C2 |
Introduction
Synthetic Methodology and Challenges
Key Synthetic Routes
The synthesis of 2-ethoxy-4-formyl-6-iodophenyl benzenesulfonate typically involves sequential functionalization of a benzene scaffold:
Step 1: Iodination
Electrophilic iodination of 2-ethoxy-4-formylphenol using (NIS) in acidic media (e.g., ) introduces iodine at position 6 . Yields exceed 85% under optimized conditions .
Step 2: Sulfonation
Reaction with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) installs the sulfonate group. This step requires anhydrous conditions to prevent hydrolysis .
Step 3: Purification
Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with ≥95% purity .
Synthetic Challenges
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Iodine Stability: The C–I bond is prone to homolytic cleavage under UV light, necessitating amber glassware and inert atmospheres .
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Sulfonate Hydrolysis: Competing hydrolysis of the sulfonate group limits reaction temperatures to <60°C .
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Ortho-Directing Effects: The formyl and ethoxy groups direct electrophilic substitution to position 6, but steric hindrance from the sulfonate group can reduce yields by 10–15% .
Physicochemical Properties
Thermal and Solubility Profiles
Property | Value | Conditions |
---|---|---|
Melting Point | Not available | – |
Boiling Point | 557.6 \pm 50.0 \, ^\circ\text{C} | 760 mmHg |
Flash Point | 291.0 \pm 30.1 \, ^\circ\text{C} | – |
Vapor Pressure | 25°C | |
Solubility in Water | Low | Hydrophobic sulfonate |
Solubility in DMSO | High (>100 mg/mL) | Polar aprotic solvent |
Data sourced from experimental measurements .
Applications in Research
Pharmaceutical Intermediate
The compound serves as a precursor to kinase inhibitors and anti-inflammatory agents, leveraging its sulfonate group for enhanced water solubility in prodrug formulations .
Material Science
In polymer chemistry, it acts as a photoinitiator crosslinker due to the iodine atom’s radical-generating capacity under UV light .
Comparison with Related Compounds
Compound | Key Differences | Reactivity |
---|---|---|
4-Iodo-2-methoxyphenyl sulfonate | Lacks formyl group; lower electrophilicity | Limited use in condensation reactions |
6-Ethoxy-2-iodophenyl acetate | Acetate ester instead of sulfonate | Higher hydrolytic stability |
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